molecular formula C24H22FN5O2 B2983166 7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921832-46-4

7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2983166
M. Wt: 431.471
InChI Key: LKRXAXHDAOJXKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C24H22FN5O2 and its molecular weight is 431.471. The purity is usually 95%.
BenchChem offers high-quality 7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

A study by Naito et al. (2005) explored the synthesis and antitumor activity of novel pyrimidinyl pyrazole derivatives, including compounds with structural features similar to the specified compound. These derivatives demonstrated significant cytotoxic activity against several tumor cell lines and showed antitumor activity in vivo against various tumor models. The research highlights the potential of these compounds in developing new antitumor agents Naito, H., Ohsuki, S., Atsumi, R., Minami, M., Mochizuki, Mineko, Hirotani, K., Kumazawa, E., Ejima, A. (2005). Chemical & Pharmaceutical Bulletin, 53(2), 153-163.

Dopamine Receptor Partial Agonists

Research by Möller et al. (2017) on 1,4-disubstituted aromatic piperazines, a core component similar to the specified compound, demonstrated their high affinity as dopamine receptor partial agonists. This study presents the design of compounds favoring activation of G proteins over β-arrestin recruitment at dopamine D2 receptors, indicating their potential application as novel therapeutics for conditions such as schizophrenia Möller, D., Banerjee, A., Uzuneser, Taygun C., Skultety, Marika, Huth, T., Plouffe, Bianca, Hübner, H., Alzheimer, C., Friedland, K., Müller, C., Bouvier, M., Gmeiner, P. (2017). Journal of Medicinal Chemistry, 60(7), 2908-2929.

Antibacterial Agents

Solankee and Patel (2004) focused on the synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones with antibacterial properties. The structural elements of these compounds bear resemblance to the given chemical structure, highlighting their importance in the development of new antibacterial agents Solankee, A., Patel, J. (2004). ChemInform, 35.

properties

IUPAC Name

7-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN5O2/c1-27-15-18(22-19(16-27)24(32)30(26-22)17-7-3-2-4-8-17)23(31)29-13-11-28(12-14-29)21-10-6-5-9-20(21)25/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRXAXHDAOJXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

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